molecular formula C7H3BrFNO B2379497 1-Bromo-2-fluoro-4-isocyanatobenzene CAS No. 20059-87-4

1-Bromo-2-fluoro-4-isocyanatobenzene

Cat. No.: B2379497
CAS No.: 20059-87-4
M. Wt: 216.009
InChI Key: WOTMUQRPKDDBEH-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring. It is primarily used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-isocyanatobenzene typically involves the reaction of an appropriate aniline derivative with triphosgene in an anhydrous solvent under an inert atmosphere . The general procedure includes dissolving triphosgene in anhydrous dichloromethane and adding the aniline derivative dropwise. The reaction mixture is then stirred at a controlled temperature to yield the desired isocyanate compound.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the isocyanate group can potentially be reduced to an amine under suitable conditions.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-4-isocyanatobenzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of protein interactions and enzyme mechanisms.

    Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-isocyanatobenzene can be compared with other halogenated isocyanates, such as:

  • 1-Bromo-4-fluoro-2-isocyanatobenzene
  • 2-Bromo-1-fluoro-4-isocyanatobenzene
  • 1-Bromo-2-fluoro-4-iodobenzene

These compounds share similar structural features but differ in the position and type of halogen atoms. The presence of different halogens can influence the reactivity and applications of these compounds.

Properties

IUPAC Name

1-bromo-2-fluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTMUQRPKDDBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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